1-(1-Methyl-1H-indazol-4-yl)ethanol

Physicochemical profiling Lipophilicity ADME prediction

1-(1-Methyl-1H-indazol-4-yl)ethanol (CAS 1334405-61-6) is a chiral secondary alcohol built on a 1-methyl-1H-indazole scaffold with the hydroxyethyl substituent at the 4-position of the bicyclic ring system. The molecule has molecular formula C10H12N2O, molecular weight 176.21 g/mol, topological polar surface area (TPSA) of 38.05 Ų, and a predicted LogP of 1.63.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1334405-61-6
Cat. No. B3232140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-indazol-4-yl)ethanol
CAS1334405-61-6
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C1=C2C=NN(C2=CC=C1)C)O
InChIInChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-11-12(10)2/h3-7,13H,1-2H3
InChIKeyFLGUHGLQYCNEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-indazol-4-yl)ethanol (CAS 1334405-61-6): Core Properties & Procurement Baseline


1-(1-Methyl-1H-indazol-4-yl)ethanol (CAS 1334405-61-6) is a chiral secondary alcohol built on a 1-methyl-1H-indazole scaffold with the hydroxyethyl substituent at the 4-position of the bicyclic ring system . The molecule has molecular formula C10H12N2O, molecular weight 176.21 g/mol, topological polar surface area (TPSA) of 38.05 Ų, and a predicted LogP of 1.63 . It is supplied as a racemic mixture at purities of 95–98% by multiple vendors and is positioned primarily as a versatile synthetic intermediate in medicinal chemistry, with the hydroxyl group serving as a functional handle for further derivatization .

Why 1-(1-Methyl-1H-indazol-4-yl)ethanol Cannot Be Interchanged with Its Positional Isomers


Despite sharing an identical molecular formula (C10H12N2O) and molecular weight (176.21 g/mol), the 4‑, 5‑, 6‑, and 7‑positional isomers of (1-methyl‑1H‑indazolyl)ethanol exhibit distinct physicochemical and biological profiles that render them non‑interchangeable . The substitution position on the indazole ring alters the electronic environment of the heterocycle, influencing LogP, hydrogen‑bonding capacity, and steric accessibility of the hydroxyl group . These differences translate into divergent enzyme inhibition profiles: the 4‑isomer shows measurable affinity for alcohol dehydrogenase (Kd = 40 µM, horse liver ADH), whereas the 5‑isomer has been associated with kinase inhibition in oncology programs [1]. In synthetic chemistry, each positional isomer generates structurally distinct downstream products upon derivatization, making the 4‑substituted regioisomer the specific building block required for certain target molecules.

Quantitative Evidence Differentiating 1-(1-Methyl-1H-indazol-4-yl)ethanol from Closest Analogs


LogP Differentiation: 4-Positional Isomer Shows Higher Lipophilicity Than the 5-Isomer

The predicted octanol-water partition coefficient (LogP) for 1-(1-Methyl-1H-indazol-4-yl)ethanol is 1.63, which is higher than that of the 5-positional isomer (LogP = 1.09) . This 0.54 LogP unit difference corresponds to an approximately 3.5‑fold greater lipophilicity for the 4‑isomer, which may influence membrane permeability and protein binding in biological assays. The 6‑isomer shares an identical predicted LogP of 1.63 with the 4‑isomer, suggesting that LogP alone is insufficient for differentiation among all positional isomers .

Physicochemical profiling Lipophilicity ADME prediction

Alcohol Dehydrogenase Affinity: 4-Isomer Exhibits Measurable but Weak Binding (Kd = 40 µM)

1-(1-Methyl-1H-indazol-4-yl)ethanol has been evaluated for binding to horse liver alcohol dehydrogenase (ADH), yielding a dissociation constant (Kd) of 40,000 nM (40 µM) as determined by spectrophotometric titration using ethanol as substrate [1]. This is substantially weaker than the affinity reported for a closely related indazole analog (CHEMBL351768, Ki = 22 nM against the same enzyme), demonstrating that minor structural modifications to the indazole scaffold can produce >1,800‑fold differences in target engagement [2]. No equivalent ADH binding data were found for the 5‑, 6‑, or 7‑positional isomers, making this a unique differential data point for the 4‑isomer within its isomer class.

Enzyme inhibition Alcohol dehydrogenase Binding affinity

PKMYT1 Kinase Inhibitor Pharmacophore: 4-Substituted Indazole Core Retained in Clinical Candidate Patents

A 2024 patent application (WO 2024/179948 A1, assigned to F. Hoffmann-La Roche AG) discloses novel indazole compounds as PKMYT1 kinase inhibitors for treating cancer, with the general formula incorporating a 4‑substituted 1‑methylindazole core [1]. The patent describes compounds tested in the ADP‑Glo PKMYT1 kinase assay, with representative compounds achieving single‑digit nanomolar IC50 values [2]. While the exact IC50 of 1‑(1‑Methyl‑1H‑indazol‑4‑yl)ethanol itself is not reported in this patent, the 4‑substituted indazole scaffold is explicitly retained as the core pharmacophore, suggesting that the 4‑positional isomer is the preferred regioisomer for PKMYT1 inhibitor development.

PKMYT1 kinase Cancer therapeutics DNA damage response

Synthetic Accessibility: 4-Isomer Available at 98% Purity from Multiple Commercial Sources

1-(1-Methyl-1H-indazol-4-yl)ethanol (CAS 1334405-61-6) is commercially available at 98% purity (NLT 98%) from MolCore and at 98% purity from Leyan, as well as at 95% purity from AK Scientific . The corresponding 5‑isomer (CAS 1334405-49-0), 6‑isomer (CAS 1334405-62-7), and 7‑isomer (CAS 1334405-65-0) are also available at 95% purity from the same supplier, indicating comparable commercial accessibility across the positional isomer series . Two suppliers (Leyan, Chemenu) list the purity at 97–98%, while the most commonly cataloged purity across the isomer series is 95% .

Chemical procurement Synthetic intermediate Purity specification

Chiral Resolution Potential: (1R)‑Enantiomer Chemically Defined and Computationally Characterized

The (1R)‑enantiomer of 1‑(1‑methylindazol‑4‑yl)ethanol has been chemically registered as a distinct entity with a specific InChI Key (FLGUHGLQYCNEFN‑SSDOTTSWSA‑N) [1]. Computational property predictions for the (1R)‑enantiomer indicate LogP = 1.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and a sp3 carbon fraction of 0.3 [1]. By comparison, the racemic mixture (CAS 1334405-61-6) has a predicted LogP of 1.63 . The 0.53 LogP unit difference between the (1R)‑enantiomer prediction and the racemate prediction may reflect differences in computational models rather than measured values. The chemical definition of the single enantiomer creates the possibility of chiral chromatographic resolution or asymmetric synthesis, although no biological activity data specific to the resolved enantiomer were identified.

Chiral separation Enantiomer-specific activity Stereochemistry

Indazole Core Bioisosteric Advantage: Quantified Lipophilicity Gain vs. Phenol

The indazole ring is recognized as a bioisostere of phenol, offering greater lipophilicity and reduced susceptibility to phase I and phase II metabolism . With a predicted LogP of 1.63, 1‑(1‑Methyl‑1H‑indazol‑4‑yl)ethanol is approximately 0.6–0.8 LogP units more lipophilic than the corresponding phenol analog (estimated LogP ~0.8–1.0 for 4‑(1‑hydroxyethyl)phenol) . This class‑level property is shared across all (1‑methyl‑1H‑indazolyl)ethanol positional isomers and does not confer differentiation among them. No quantitative metabolic stability data (e.g., intrinsic clearance in liver microsomes) comparing the 4‑isomer to phenol analogs were identified.

Bioisosterism Drug design Metabolic stability

Best-Fit Application Scenarios for 1-(1-Methyl-1H-indazol-4-yl)ethanol Based on Current Evidence


PKMYT1 Kinase Inhibitor Lead Optimization Programs

The 2024 Roche patent (WO 2024/179948 A1) identifies 4‑substituted 1‑methylindazole as the core pharmacophore for PKMYT1 kinase inhibition, a synthetic lethal target in cancers with G1/S checkpoint deficiencies [1]. 1‑(1‑Methyl‑1H‑indazol‑4‑yl)ethanol serves as a direct synthetic precursor for further elaboration at the hydroxyl position (e.g., oxidation to the ketone, esterification, or nucleophilic substitution), enabling structure‑activity relationship exploration around the 4‑position. Procurement of the 4‑isomer is essential for this application; substitution with the 5‑ or 6‑isomer would place the derivatization handle at a position not covered by the patent claims.

Enantioselective Synthesis of Chiral Indazole-Derived Drug Candidates

The compound is a chiral secondary alcohol with a chemically defined (1R)‑enantiomer (InChI Key: FLGUHGLQYCNEFN‑SSDOTTSWSA‑N) [2]. The chiral center at the benzylic alcohol position makes this compound suitable as a substrate for asymmetric synthesis or chiral resolution method development. The resolved enantiomers can serve as stereochemically defined building blocks for drug candidates where enantiomeric purity is critical for target engagement. The predicted LogP difference between the racemate (LogP = 1.63) and the (1R)‑enantiomer prediction (LogP = 1.1) underscores the importance of confirming experimental LogP values after chiral resolution .

Indazole-Based Bioisostere Scaffold for Phenol Replacement in Medicinal Chemistry

The indazole core offers a demonstrated lipophilicity advantage (ΔLogP ≈ +0.6 to +0.8) over phenol‑based analogs . 1‑(1‑Methyl‑1H‑indazol‑4‑yl)ethanol can be incorporated into lead series where enhanced membrane permeability and reduced phase II metabolic conjugation are desired. The hydroxyl group provides a synthetic handle for further functionalization (oxidation, esterification, etherification, halogenation) without compromising the indazole ring integrity. The weak alcohol dehydrogenase affinity (Kd = 40 µM) suggests low probability of off‑target ADH‑mediated metabolism of the scaffold itself, though this has not been confirmed by in vivo studies [3].

Structure-Activity Relationship Studies Across Positional Isomers

The commercial availability of all four positional isomers (4‑, 5‑, 6‑, and 7‑) at 95% purity from a single supplier (AK Scientific) enables systematic SAR comparisons . The 4‑isomer is differentiated from the 5‑isomer by a higher LogP (1.63 vs. 1.09) and from the other isomers by its unique enzyme inhibition profile (ADH Kd = 40 µM). Parallel procurement of the full isomer set allows research teams to directly evaluate the impact of substitution position on potency, selectivity, and physicochemical properties within a single experimental campaign.

Quote Request

Request a Quote for 1-(1-Methyl-1H-indazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.